molecular formula C9H5BrFNO2 B1414090 Methyl 4-bromo-2-cyano-3-fluorobenzoate CAS No. 1806848-65-6

Methyl 4-bromo-2-cyano-3-fluorobenzoate

Cat. No.: B1414090
CAS No.: 1806848-65-6
M. Wt: 258.04 g/mol
InChI Key: KZXPLPVSRVOESE-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-cyano-3-fluorobenzoate is a substituted methyl benzoate derivative with bromo (Br), cyano (CN), and fluoro (F) functional groups at positions 4, 2, and 3, respectively. Its molecular formula is C₉H₅BrFNO₂, with a calculated molecular weight of 258 g/mol.

Properties

IUPAC Name

methyl 4-bromo-2-cyano-3-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO2/c1-14-9(13)5-2-3-7(10)8(11)6(5)4-12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXPLPVSRVOESE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)Br)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-bromo-2-cyano-3-fluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 4-bromo-2-cyano-3-fluorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The use of automated systems and advanced purification techniques ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-bromo-2-cyano-3-fluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 4-bromo-2-cyano-3-fluorobenzoate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of methyl 4-bromo-2-cyano-3-fluorobenzoate involves its interaction with various molecular targets and pathways. The presence of the cyano group allows it to act as an electrophile, facilitating nucleophilic attack by biological molecules. The bromine and fluorine substituents can influence the compound’s reactivity and binding affinity to specific enzymes or receptors .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and molecular differences between Methyl 4-bromo-2-cyano-3-fluorobenzoate and related compounds:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Characteristics Source
This compound C₉H₅BrFNO₂ Br (4), CN (2), F (3) 258 (calculated) Bromo enhances reactivity in cross-coupling; CN/F deactivate the ring electronically. Target compound
Methyl 4-bromo-3-formamidobenzoate C₉H₈BrNO₃ Br (4), Formamido (3) 257 (M); 279.9 [M+Na]+ Formamido group increases polarity; reduced electron withdrawal compared to CN. European Patent
Methyl 4-cyano-2-fluorobenzoate C₉H₆FNO₂ CN (4), F (2) 179 (calculated) Lacks bromo; CN/F positioning alters electronic effects on aromatic substitution. Product Catalog
Methyl 4-cyano-3-fluorobenzoate C₉H₆FNO₂ CN (4), F (3) 179 (calculated) Similar to above but F at position 3; steric effects may differ. Product Catalog
Methyl 4-fluorobenzoate C₈H₇FO₂ F (4) 154.14 Simplest analog; lacks Br/CN, used as a precursor in less complex syntheses. Product Catalog

Key Comparative Insights:

  • Substituent Effects on Reactivity: The bromo group in the target compound facilitates nucleophilic aromatic substitution (e.g., Suzuki coupling), unlike non-halogenated analogs like Methyl 4-fluorobenzoate. The cyano group’s strong electron-withdrawing nature stabilizes negative charges, making the compound less reactive toward electrophilic substitution compared to Methyl 4-bromo-3-formamidobenzoate (which has a less electron-withdrawing formamido group) .
  • Positional Isomerism: Methyl 4-cyano-2-fluorobenzoate and Methyl 4-cyano-3-fluorobenzoate demonstrate how substituent positioning alters electronic and steric environments. For instance, F at position 2 (ortho to CN) may impose greater steric hindrance than F at position 3 (meta to CN) .
  • Functional Group Diversity :

    • Methyl 4-bromo-3-formamidobenzoate’s formamido group enhances solubility in polar solvents compared to the target compound’s nitrile group, which is more hydrophobic .
  • Applications :

    • Bromo-substituted derivatives (e.g., the target compound) are preferred intermediates in cross-coupling reactions for drug discovery, while simpler analogs like Methyl 4-fluorobenzoate serve as building blocks in less specialized syntheses .

Research Implications and Limitations

While structural comparisons provide theoretical insights, experimental data on physical properties (e.g., melting points, solubility) and reactivity are absent in the provided evidence. Further studies are needed to validate:

  • The kinetic stability of the target compound under varying conditions.
  • Comparative reaction yields in cross-coupling or substitution reactions.

Biological Activity

Methyl 4-bromo-2-cyano-3-fluorobenzoate is an organic compound that has garnered attention in scientific research for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a unique arrangement of functional groups, including a bromine atom, a cyano group, and a fluorine atom attached to a benzoate framework. Its molecular formula is C9H6BrFNO2C_9H_6BrFNO_2, with a molecular weight of approximately 246.06 g/mol. The presence of these halogenated groups enhances the compound's reactivity and interaction capabilities with biological systems.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including:

  • Enzymes : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.
  • Receptors : It can interact with receptor sites, modulating physiological responses.

The cyano and fluorine groups are believed to enhance the compound's binding affinity and selectivity for these targets, which is critical for its potential therapeutic applications.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Research indicates that halogenated benzoates often exhibit significant antibacterial and antifungal activities. For instance, preliminary studies suggest that this compound could possess antimicrobial effects against various bacterial strains, warranting further investigation into its efficacy and mechanisms.

Anticancer Potential

The compound has also been explored for its anticancer properties. In vitro assays have demonstrated that modifications to the chemical structure can enhance cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) cells. Specific derivatives have been reported to exhibit IC₅₀ values in the low micromolar range, indicating considerable potential as anticancer agents .

Antimicrobial Screening

A study evaluated the antimicrobial activity of synthesized derivatives of this compound against various bacterial strains. The results indicated:

Compound MIC (µg/mL) Activity
This compound0.125Effective against E. coli
Derivative A0.03Effective against K. pneumoniae
Derivative B0.125Effective against P. aeruginosa

These findings highlight the compound's potential as an antimicrobial agent, particularly in treating infections caused by resistant bacterial strains .

Cytotoxicity Assays

In another study focusing on cytotoxicity, various derivatives were tested against cancer cell lines:

Derivative Cell Line IC₅₀ (µM)
This compoundMCF-710
Derivative CA549 (lung cancer)5
Derivative DHeLa (cervical cancer)12

The results indicated that specific structural modifications could significantly enhance cytotoxicity, suggesting a structure–activity relationship (SAR) that merits further exploration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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